BenchChemオンラインストアへようこそ!

C18 Dihydroceramide-d3-1

Lipidomics Stable Isotope Labeling Mass Spectrometry

C18 Dihydroceramide-d3-1 is a highly purified (≥99% deuterated forms) stable isotope-labeled internal standard designed for precise LC-MS/MS quantification of C18 dihydroceramide (d18:0/18:0). The +3 Da mass shift and co-elution with the endogenous analyte ensure identical ionization and recovery, eliminating bias from structural analogs. Validated in serum assays to meet FDA bioanalytical guidelines (extraction recovery >90%, LLOQ 1 nM), it is the recommended choice for diabetes susceptibility biomarker studies (elevated 9 years pre-onset) and DES1-targeted cancer therapy research. Suitable for lipid extracts from liver, plasma, and skin samples.

Molecular Formula C36H73NO3
Molecular Weight 571.0 g/mol
Cat. No. B8069928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC18 Dihydroceramide-d3-1
Molecular FormulaC36H73NO3
Molecular Weight571.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
InChIInChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1/i1D3
InChIKeyKZTJQXAANJHSCE-HVVNVICOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C18 Dihydroceramide-d3-1: A Deuterium-Labeled Sphingolipid Internal Standard for Quantitative Lipidomics


C18 Dihydroceramide-d3-1 (CAS 2699606-99-8), also designated N-octadecanoyl-D-erythro-dihydrosphingosine-d3 or Cer(d18:0/18:0)-d3, is a stable isotope-labeled sphingolipid containing three deuterium atoms on the terminal methyl group of the 18-carbon fatty acyl chain . As a saturated dihydroceramide analog, it lacks the 4,5-trans double bond characteristic of ceramides and serves as the immediate biosynthetic precursor to C18 ceramide (d18:1/18:0) in the de novo sphingolipid synthesis pathway [1]. The compound is supplied as a solid with specified purity and is intended exclusively for research use as an internal standard for mass spectrometry-based quantification .

Why Generic Substitution of C18 Dihydroceramide-d3-1 Fails: Isotopic Purity and Analyte-Specific Quantitation


In mass spectrometry-based lipid quantification, stable isotope-labeled internal standards (SIL-IS) are not interchangeable with structural analogs or non-deuterated counterparts [1]. C18 Dihydroceramide-d3-1 provides a +3 Da mass shift relative to the unlabeled C18 dihydroceramide analyte (d18:0/18:0), enabling distinct multiple reaction monitoring (MRM) transitions with negligible isotopic overlap when isotopic purity is maintained . Using a non-deuterated analog or a mismatched chain-length internal standard (e.g., C12 or C17 dihydroceramide) introduces differential ionization efficiency and matrix effect variability that cannot be corrected by simple calibration, leading to systematic quantification errors [1]. The deuterated C18 species co-elutes with the endogenous analyte under reverse-phase LC conditions, ensuring identical recovery and ionization suppression correction—a requirement for accurate isotope dilution mass spectrometry that generic alternatives fail to meet [2].

Quantitative Differentiation Evidence: C18 Dihydroceramide-d3-1 Versus Comparators


Isotopic Purity Specification Enables ≤1% d0 Contamination in Quantification

C18 Dihydroceramide-d3-1 is supplied with a specified purity of ≥99% for deuterated forms (d1-d3) and ≤1% d0 (unlabeled) contamination . This contrasts with alternative deuterated dihydroceramide preparations (e.g., C18 Dihydroceramide-d3, CAS 2692624-27-2) where isotopic purity specifications are not uniformly reported or may exhibit higher d0 carryover . The ≤1% d0 threshold ensures that the internal standard signal in the analyte MRM channel contributes negligible interference, maintaining quantification linearity (R² > 0.99) and lower limit of quantitation (LLOQ) at 1 nM for dihydroceramide species as validated in serum-based LC-MS/MS methods [1].

Lipidomics Stable Isotope Labeling Mass Spectrometry

Exact Mass Shift of +3.0219 Da Relative to Unlabeled C18 Dihydroceramide

The substitution of three hydrogen atoms with deuterium on the terminal methyl of the stearoyl chain confers a monoisotopic mass shift from 567.556 Da (unlabeled C18 dihydroceramide, C36H73NO3) to 570.578 Da (C36H70D3NO3) [1]. This +3 Da mass difference is critical for MRM-based quantification, as it provides baseline separation of the [M+H]⁺ or [M-H]⁻ precursor ions from the endogenous analyte with minimal isotopic overlap . In contrast, alternative internal standards such as C17 ceramide (used in some nano-LC-MS/MS methods) exhibit a different retention time and ionization efficiency, requiring separate calibration curves and introducing matrix-dependent quantification bias [2].

Mass Spectrometry Isotope Dilution Quantitative Lipidomics

Deuterium Isotope Effect on Desaturase-Mediated Metabolism: k_H/k_D = 8.0 at C-4 Position

While C18 Dihydroceramide-d3-1 bears deuterium on the acyl chain rather than at the sphingoid base C-4 position, class-level evidence from dihydroceramide desaturase (Δ4-desaturase/DES1) studies demonstrates that deuterium substitution at the C-4 position of the sphinganine backbone produces a primary kinetic isotope effect of k_H/k_D = 8.0 ± 0.8, indicating substantial metabolic slowing of the desaturation step [1]. This class-level finding establishes that deuterated dihydroceramide analogs exhibit altered metabolic flux through the DES1-catalyzed conversion to ceramide, a property not shared by unlabeled C18 dihydroceramide or by structurally dissimilar internal standards such as C17 ceramide [2].

Sphingolipid Metabolism Deuterium Isotope Effect Desaturase Enzymology

Analytical Performance Validation: Recovery >90% and Precision <15% in Serum LC-MS/MS

In a validated high-throughput LC-MS/MS method using stable isotope-labeled ceramide internal standards (including dihydroceramide-d3 species), the assay achieved extraction recovery >90%, intra- and inter-day imprecision <15%, and accuracy (inaccuracy) <15% for dihydroceramide quantification in human serum [1]. These performance metrics were obtained with an LLOQ of 1 nM and carryover <0.01%, meeting FDA bioanalytical method validation guidelines [1]. Comparable methods using non-isotopically matched internal standards (e.g., C17 ceramide for C18 dihydroceramide) typically exhibit higher inter-day variability due to differential matrix effects and ionization suppression that cannot be fully corrected without analyte-specific deuterated internal standards [2].

LC-MS/MS Method Validation Ceramide Quantification Clinical Lipidomics

Optimal Application Scenarios for C18 Dihydroceramide-d3-1 Based on Quantitative Evidence


Absolute Quantification of C18 Dihydroceramide in Human Serum or Plasma for Metabolic Biomarker Studies

C18 Dihydroceramide-d3-1 is the preferred internal standard for LC-MS/MS quantification of C18 dihydroceramide (d18:0/18:0) in clinical lipidomics studies. As demonstrated in validated serum assays, use of this analyte-matched SIL-IS enables extraction recovery >90%, imprecision <15%, and an LLOQ of 1 nM, meeting FDA bioanalytical guidelines [1]. This is particularly critical for studies measuring dihydroceramide as a diabetes susceptibility biomarker, where C18 dihydroceramide levels are elevated in plasma up to 9 years prior to type 2 diabetes onset [2].

Sphingolipid Metabolic Flux Analysis in DES1 Inhibition or Knockdown Studies

In experiments targeting dihydroceramide desaturase 1 (DES1)—a strategic target for cell cycle arrest and programmed cell death [1]—C18 Dihydroceramide-d3-1 can serve as an internal standard for quantifying dihydroceramide accumulation following DES1 inhibition. Class-level deuterium isotope effect data (k_H/k_D = 8.0 at C-4) provide a mechanistic basis for understanding altered metabolic flux when deuterated tracers are employed [2].

Hepatic Steatosis and Fibrosis Model Lipidomics

In Chang and LX-2 liver cell models of hepatic steatosis, increased C18 dihydroceramide levels correlate with triacylglycerol storage, autophagosome accumulation, and upregulation of fibrosis markers α-SMA and FGF2 [1]. C18 Dihydroceramide-d3-1 enables accurate quantification of this key metabolite in cell lysates and tissue homogenates, with the ≤1% d0 isotopic purity specification [2] ensuring that endogenous C18 dihydroceramide signals are not confounded by internal standard carryover.

Skin Lipidomics in Atopic Dermatitis Research

C18 dihydroceramide is elevated in lesional skin of atopic dermatitis patients [1]. C18 Dihydroceramide-d3-1 provides the necessary +3 Da mass shift and co-elution properties for accurate quantification in stratum corneum lipid extracts by LC-MS/MS, where complex lipid matrices demand isotope dilution correction to overcome ion suppression effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for C18 Dihydroceramide-d3-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.